CUDC-305 Oral Bioavailability: 96.0% vs. Typical HSP90 Inhibitor Class Performance
CUDC-305 exhibits exceptionally high oral bioavailability of 96.0% in preclinical pharmacokinetic studies [1]. This value places CUDC-305 at the upper extreme of the oral bioavailability spectrum among HSP90 inhibitors, contrasting sharply with the geldanamycin derivative 17-AAG, which requires intravenous administration due to poor oral bioavailability, and 17-DMAG, which achieves oral bioavailability but with values well below 96% . This differential directly impacts dosing flexibility and experimental design for in vivo efficacy studies.
| Evidence Dimension | Oral bioavailability (F, %) |
|---|---|
| Target Compound Data | 96.0% |
| Comparator Or Baseline | 17-AAG: intravenous only (oral not viable); 17-DMAG: oral available but lower than CUDC-305; Ganetespib: oral available |
| Quantified Difference | CUDC-305 ranks among the highest reported oral bioavailability values in the HSP90 inhibitor class (96.0%) |
| Conditions | Preclinical pharmacokinetic evaluation; species not specified in available abstracts |
Why This Matters
Researchers requiring consistent, high systemic exposure via oral dosing in rodent efficacy models should prioritize CUDC-305 over intravenous-only or lower-bioavailability alternatives.
- [1] Bao R, Lai CJ, Qu H, et al. CUDC-305, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy. Clin Cancer Res. 2009;15(12):4046-4057. View Source
